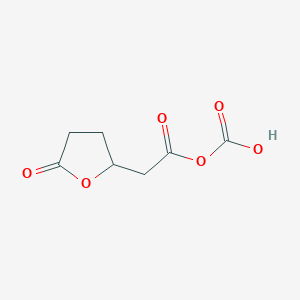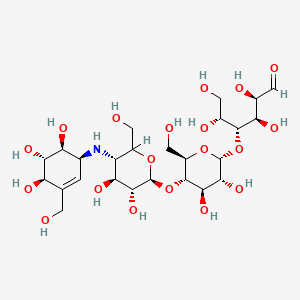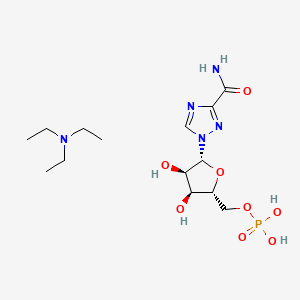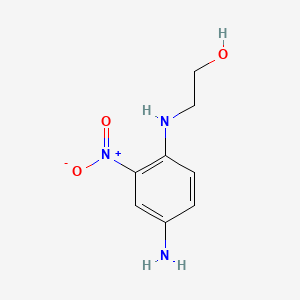
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid
Vue d'ensemble
Description
2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O6 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spiro Skeleton Synthesis
- Study Overview : Research led by Singh et al. (2006) focused on the synthesis of unique spiro skeletons, namely 1,7-dioxa-2,6-dioxospiro[4.4]nonanes, using 2-Oxoglutaric acid which undergoes a process to provide 5-oxotetrahydrofuran-2-carboxylic acids. This process involves indium-mediated allylation and subsequent in-situ dehydration.
- Significance : This work contributes to the development of novel compounds with potential applications in organic and medicinal chemistry.
- Source : (Singh et al., 2006).
Stereoisomer Synthesis
- Study Overview : Yoshimura et al. (1982) synthesized four stereoisomers of 4-amino-2-(hydroxymethyl)tetrahydrofuran-4-carboxylic acid. This research highlights the chemical versatility of derivatives of 2-oxotetrahydrofuran.
- Significance : This synthesis aids in the understanding of stereochemistry and can lead to potential pharmaceutical applications.
- Source : (Yoshimura et al., 1982).
Asymmetric Synthesis of Aryl Derivatives
- Study Overview : Jõgi et al. (2006) have demonstrated the asymmetric synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic acids. This research is crucial in creating enantiomerically enriched compounds.
- Significance : These compounds have potential uses in the development of new drugs and materials with specific optical properties.
- Source : (Jõgi et al., 2006).
Enzyme Cascade for Furan Carboxylic Acids
- Study Overview : Jia et al. (2019) explored a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural. This process involves the use of galactose oxidase and alcohol dehydrogenases.
- Significance : This research has implications for the sustainable production of biobased chemicals in the pharmaceutical and polymer industries.
- Source : (Jia et al., 2019).
Chlorination of Tetrahydrofuran Carboxylic Acids
- Study Overview : Research by Zhuk et al. (1979) involves the photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters, leading primarily to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters.
- Significance : This process has potential applications in the synthesis of chlorinated organic compounds, which are important in various chemical industries.
- Source : (Zhuk et al., 1979).
Ionophore Synthesis for Ion Transport
- Study Overview : Yamaguchi et al. (1988) synthesized ω-hydroxy carboxylic acids and examined their role as carriers for alkali metal ion transport. These compounds included a tetrahydrofuran ring.
- Significance : This study contributes to the development of new ionophores with potential applications in separation technologies and sensors.
- Source : (Yamaguchi et al., 1988).
Mécanisme D'action
Target of Action
Carboxymethyl derivatives, such as carboxymethyl cellulose, are known to interact with various biological targets, including corneal epithelial cells .
Mode of Action
For instance, carboxymethyl cellulose binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors .
Biochemical Pathways
For example, alpha-ketoglutarate, a similar carboxylic acid, is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .
Pharmacokinetics
For instance, cinnamic acid-based nanocomposite has been shown to improve the intestinal absorption and bioavailabilities of forsythoside A and Chlorogenic acid .
Result of Action
For example, carboxymethyl cellulose has been used as an ophthalmic lubricant, providing symptomatic relief of burning, irritation, and discomfort of the eyes due to dryness or exposure to wind or sun .
Action Environment
For instance, carboxymethyl chitosan-based hydrogels have been shown to improve cell viability, highlighting the potential of these systems as therapeutic scaffolds for skin tissue engineering under certain environmental conditions .
Propriétés
IUPAC Name |
carboxy 2-(5-oxooxolan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c8-5-2-1-4(12-5)3-6(9)13-7(10)11/h4H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAAIVBHMNPPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC(=O)OC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919455 | |
| Record name | (5-Oxooxolan-2-yl)acetyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91912-46-8 | |
| Record name | Homocitrate lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091912468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Oxooxolan-2-yl)acetyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)
![2-[2-Hydroxy-6-[[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1229365.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B1229370.png)
![1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B1229371.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)

![4-Acetyloxy-3-methoxybenzoic acid (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) ester](/img/structure/B1229384.png)
